(5-méthylisoxazol-3-yl)aminoacétique CAS No. 91933-54-9"

>

(5-méthylisoxazol-3-yl)aminoacétique CAS No. 91933-54-9"

>

Acide (5-méthylisoxazol-3-yl)aminoacétique

Vue d'ensemble

Description

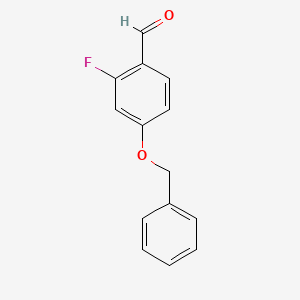

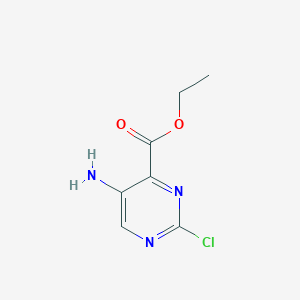

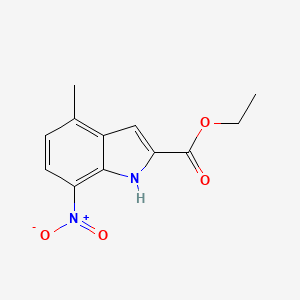

“(5-Methylisoxazol-3-yl)aminoacetic acid” is a chemical compound with the empirical formula C8H10N2O4S and a molecular weight of 230.24 . It is a solid substance .

Molecular Structure Analysis

The SMILES string of this compound is O=C (CSCC (O)=O)NC1=NOC ©=C1 . This notation provides a way to represent the structure of the molecule in a textual format.Physical And Chemical Properties Analysis

“(5-Methylisoxazol-3-yl)aminoacetic acid” is a solid substance . It has an empirical formula of C8H10N2O4S and a molecular weight of 230.24 .Mécanisme D'action

The mechanism of action of [(5-Methylisoxazol-3-yl)amino](oxo)acetic acid is not well understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as proteases. It has also been suggested that it may act as an agonist of certain receptors, such as the G-protein coupled receptors.

Biochemical and Physiological Effects

[(5-Methylisoxazol-3-yl)amino](oxo)acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases, and to act as an agonist of certain receptors, such as the G-protein coupled receptors. It has also been found to have anti-inflammatory and anti-oxidant effects.

Avantages Et Limitations Des Expériences En Laboratoire

[(5-Methylisoxazol-3-yl)amino](oxo)acetic acid has a number of advantages for use in lab experiments. It is non-toxic, water-soluble, and relatively inexpensive. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that [(5-Methylisoxazol-3-yl)amino](oxo)acetic acid is not approved for use in humans, and its effects on humans are not well understood.

Orientations Futures

There are a number of potential future directions for research involving [(5-Methylisoxazol-3-yl)amino](oxo)acetic acid. These include further investigation into its mechanism of action, as well as its potential applications in the development of new drugs and therapies. Additionally, further research into its biochemical and physiological effects may lead to new insights into the role of [(5-Methylisoxazol-3-yl)amino](oxo)acetic acid in human health. Finally, further research into its potential as a model compound for studying the mechanism of action of other compounds could lead to new therapeutic strategies.

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de “(5-Methylisoxazol-3-yl)aminoacide acétique”, en mettant l'accent sur des applications uniques :

Réactions d'hétérocyclisation

Ce composé sert de précurseur dans les réactions d'hétérocyclisation pour synthétiser divers composés hétérocycliques. Par exemple, il peut être utilisé pour obtenir des furanones et des pyrrolones par réaction avec du 4-aryl-2-oxobut-3-énoate de potassium ou de l'éthyl 4-aryl-2-oxobut-3-énoate dans des conditions spécifiques .

Activité anticancéreuse

Les dérivés de ce composé ont montré des résultats prometteurs contre les lignées cellulaires cancéreuses. Par exemple, certains dérivés ont présenté une activité plus élevée contre la lignée cellulaire CaKi-1 que certains médicaments anticancéreux utilisés pour traiter le cancer du rein .

Voies de synthèse sans métal

Le composé est impliqué dans des voies de synthèse sans métal pour la synthèse d'isoxazoles, qui présentent un intérêt biologique important en raison de leurs propriétés pharmacologiques potentielles .

Synthèse d'isoxazolylpyrrolones

Il est utilisé dans la synthèse de nouveaux acides [2-aryl-4-hydroxy-1-(5-méthylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acétiques (esters) et leur modification avec des amines aromatiques pour obtenir divers dérivés de pyrrolone .

Propriétés

IUPAC Name |

2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-3-2-4(8-12-3)7-5(9)6(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLZGIZUEZWTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

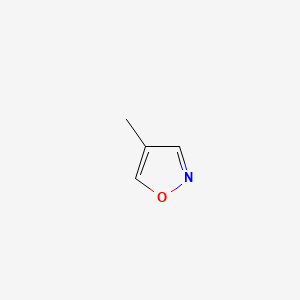

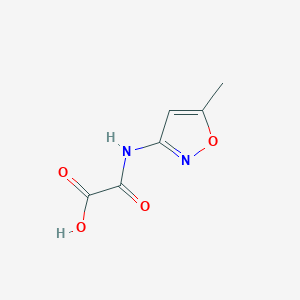

CC1=CC(=NO1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543384 | |

| Record name | [(5-Methyl-1,2-oxazol-3-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91933-54-9 | |

| Record name | [(5-Methyl-1,2-oxazol-3-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.